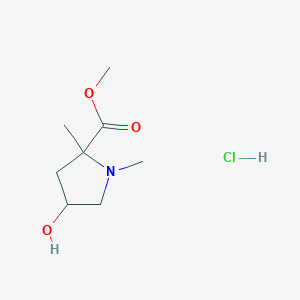
N-(2,4-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2,4-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is not directly described in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical class and potential properties of the compound . For instance, nicotinamide derivatives, which include the dihydropyridine ring present in the compound of interest, have been studied for their potential as gastric (H+/K+)-ATPase inhibitors, suggesting a possible pharmacological application .
Synthesis Analysis
The synthesis of related compounds, such as those in the nicotinamide derivatives class, typically involves multicomponent reactions, as seen in the Hantzsch ester synthesis described in paper . While the exact synthesis of this compound is not detailed, it is likely that similar synthetic strategies could be employed, possibly involving a nitration step to introduce the nitro group and a subsequent amide coupling reaction.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been characterized using various spectroscopic techniques and X-ray crystallography . These studies reveal the presence of hydrogen bonding and the conformation of the dihydropyridine ring, which are critical factors in determining the compound's chemical behavior and interaction with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly provided, related compounds have been shown to exhibit properties such as potent inhibitory activities against gastric acid secretion and cytochrome P450-dependent enzymes . These properties are influenced by the molecular structure, particularly the substituents on the dihydropyridine ring and the presence of the nitro group.
Scientific Research Applications
Photosensitive Protecting Groups
Photosensitive Protecting Groups — A Review
This review highlights the potential of photosensitive protecting groups like 2-nitrobenzyl and 3-nitrophenyl in synthetic chemistry. These groups show promise for future applications due to their ability to be removed under specific light conditions, allowing for precise control in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).
Nitrosamines in Water
Kinetics and Mechanism of Formation and Destruction of N-nitrosodimethylamine in Water – A Review
This paper discusses the formation and degradation of nitrosamines like N-nitrosodimethylamine (NDMA) in water, which are relevant to understanding environmental and health implications of nitro and nitroso compounds. It covers mechanisms and kinetics of their reactions with various disinfectants, as well as methods for their destruction, providing a foundation for managing such compounds in environmental contexts (Sharma, 2012).
1,2-Dihydropyridines and Related Compounds
1,2-Oxazines, 1,2-benzoxazines and Related Compounds
The synthesis and importance of 1,2-oxazines and related compounds, which are closely related to 1,2-dihydropyridines, are reviewed. These compounds are of interest for their electrophilic properties and potential as chiral synthons, indicating their utility in creating targeted chemical entities with specific biological activities (Sainsbury, 1991).
Advanced Oxidation Processes for Organic Pollutants
A Review on the Degradation of Acetaminophen by Advanced Oxidation Process
Advanced Oxidation Processes (AOPs) are discussed for their ability to degrade recalcitrant organic pollutants, including insights into kinetics, mechanisms, and by-products. This review underlines the importance of such processes in treating complex organic compounds, which could be relevant for the degradation or modification of specialized compounds like "N-(2,4-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide" in environmental or laboratory settings (Qutob, Hussein, Alamry, & Rafatullah, 2022).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-14-8-9-19(15(2)11-14)22-20(25)18-7-4-10-23(21(18)26)29-13-16-5-3-6-17(12-16)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKIHWNQKQMUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2549091.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2549093.png)


![(Z)-2-(4-chlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2549096.png)

![(4-methoxyphenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2549099.png)

![methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2549103.png)